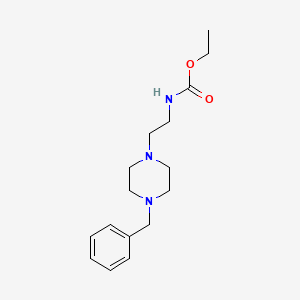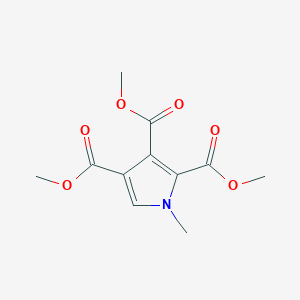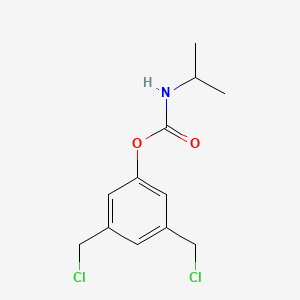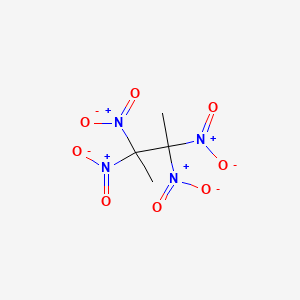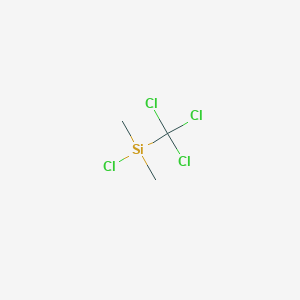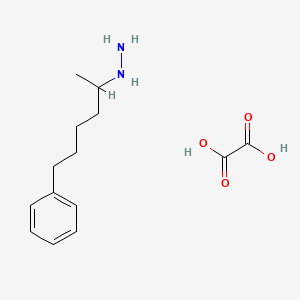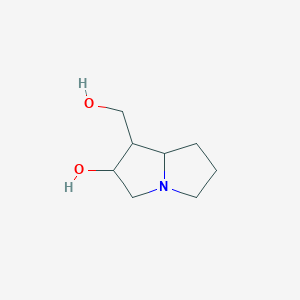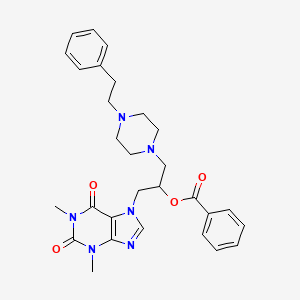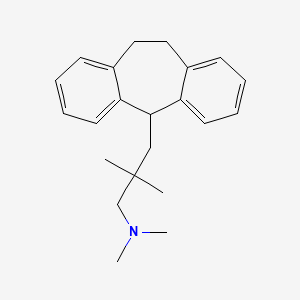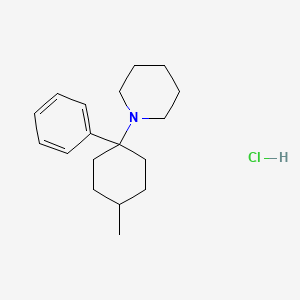
Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP) and exhibits similar pharmacological properties. It is known for its interactions with the central nervous system and has been studied for its potential analgesic and anesthetic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride involves the modification of the cyclohexyl and piperidine rings of phencyclidineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and composition of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its interactions with neurotransmitter systems and its potential effects on cellular processes.
Medicine: Research has focused on its analgesic and anesthetic properties, as well as its potential use in treating certain neurological disorders.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor. By binding to this receptor, the compound blocks the voltage-sensitive potassium and sodium channels, leading to increased calcium entry into nerve cells. This results in the release of neurotransmitters at the presynaptic nerve ending, which can modulate various physiological and behavioral effects .
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): Structurally similar and shares similar pharmacological properties.
Ketamine: Another arylcyclohexylamine with anesthetic and analgesic effects.
Methoxetamine (MXE): A derivative of ketamine with similar effects but different potency and duration.
Uniqueness
Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, hydrochloride is unique due to its specific structural modifications, which may result in distinct pharmacological profiles compared to other similar compounds. These modifications can influence its binding affinity to receptors and its overall efficacy in various applications .
Propiedades
Número CAS |
21602-54-0 |
|---|---|
Fórmula molecular |
C18H28ClN |
Peso molecular |
293.9 g/mol |
Nombre IUPAC |
1-(4-methyl-1-phenylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C18H27N.ClH/c1-16-10-12-18(13-11-16,17-8-4-2-5-9-17)19-14-6-3-7-15-19;/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3;1H |
Clave InChI |
BJFLAVGWNXAOIU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


